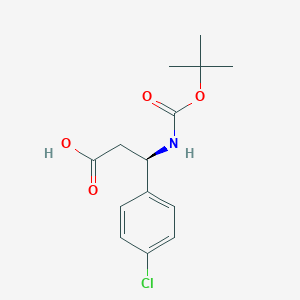

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

描述

®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a chlorophenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers to capture the released tert-butyl cation.

Major Products Formed

Substitution Reactions: Products include substituted chlorophenyl derivatives.

Deprotection Reactions: The primary product is the free amino acid, which can be further utilized in peptide synthesis.

科学研究应用

Drug Development

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects. The chlorophenyl group contributes to the compound's biological activity, making it a candidate for further medicinal chemistry studies.

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is widely used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous because it can be easily removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.

Biochemical Studies

In biochemical research, this compound can be employed to study enzyme interactions and protein folding mechanisms. Its ability to mimic natural amino acids allows researchers to explore how modifications affect protein structure and function.

Material Science

The compound has potential applications in material science, particularly in the development of biomaterials and drug delivery systems. Its properties can be tailored to create polymers that respond to environmental stimuli, making it useful for targeted drug delivery.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Synthesis of Anticancer Agents | Demonstrated that derivatives of Boc-phenylalanine exhibit significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. |

| Study 2 | Peptide Therapeutics | Utilized in the synthesis of cyclic peptides that showed enhanced binding affinity to target receptors compared to linear counterparts. |

| Study 3 | Drug Delivery Systems | Developed a polymer-based drug delivery system using this compound, which improved the bioavailability of hydrophobic drugs significantly. |

作用机制

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation.

相似化合物的比较

Similar Compounds

®-3-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the chlorine atom, affecting its reactivity and interaction with other molecules.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the chlorophenyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.75 g/mol

- CAS Number : 284493-65-8

- Melting Point : 179-180 °C (dec.)

- Solubility : Soluble in organic solvents with a solubility of approximately 0.247 mg/ml in water .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism and protein synthesis.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.

- Interaction with Receptors : The presence of the chlorophenyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter activity or other signaling pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics:

- Bioavailability Score : 0.56, indicating moderate bioavailability.

- Blood-Brain Barrier (BBB) Permeability : Yes, suggesting potential central nervous system effects.

- CYP Enzyme Interaction : It is not a substrate or inhibitor for major CYP enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which may reduce the risk of drug-drug interactions .

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition Studies :

A study evaluated the compound's effect on histone deacetylases (HDACs), revealing that modifications to the structure could enhance selectivity and potency against specific isoforms. The compound was shown to have IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10 . -

Neuropharmacological Effects :

In a model assessing the impact on neurotransmitter systems, this compound demonstrated modulation of serotonin uptake, suggesting potential applications in mood disorders .

属性

IUPAC Name |

(3R)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXVKCUGZBGIBW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375871 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-93-2 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。